4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone
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Overview
Description
4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of morpholine hydrochloride and phosgene in an inert solvent like toluene or xylene at temperatures ranging from 50°C to 150°C . The resulting intermediate is then reacted with a phenylpyrrolidinone derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarbonyl chloride: A precursor in the synthesis of 4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one.
N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride: A related compound with similar structural features.
Uniqueness
4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one is unique due to its combination of a morpholine ring, a phenyl group, and a pyrrolidinone structure. This unique combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
39629-99-7 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O3/c18-14-10-12(15(19)16-6-8-20-9-7-16)11-17(14)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI Key |
DBZMAKNIJBUOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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